Methanesulfonic acid, (diethoxyphosphinyl)-, 2,2-dimethylpropyl ester
Overview
Description
Methanesulfonic acid, (diethoxyphosphinyl)-, 2,2-dimethylpropyl ester is a chemical compound with the molecular formula C10H23O6PS It is known for its unique structure, which includes a methanesulfonic acid group and a diethoxyphosphinyl group attached to a 2,2-dimethylpropyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, (diethoxyphosphinyl)-, 2,2-dimethylpropyl ester typically involves the reaction of methanesulfonic acid with diethoxyphosphinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction can be represented as follows:
Methanesulfonic acid+Diethoxyphosphinyl chloride→Methanesulfonic acid, (diethoxyphosphinyl)-, 2,2-dimethylpropyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, (diethoxyphosphinyl)-, 2,2-dimethylpropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphinyl derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce phosphinyl derivatives.
Scientific Research Applications
Methanesulfonic acid, (diethoxyphosphinyl)-, 2,2-dimethylpropyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of methanesulfonic acid, (diethoxyphosphinyl)-, 2,2-dimethylpropyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The diethoxyphosphinyl group plays a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid, (diethoxyphosphinyl)-, 2,2-dimethylpropyl ester: shares similarities with other esters of methanesulfonic acid and phosphinyl derivatives.
Phosphonic acid esters: These compounds have similar reactivity and applications in organic synthesis.
Sulfonic acid esters: These esters are also used in various chemical reactions and industrial processes.
Uniqueness
The uniqueness of this compound lies in its combination of methanesulfonic acid and diethoxyphosphinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Biological Activity
Methanesulfonic acid, (diethoxyphosphinyl)-, 2,2-dimethylpropyl ester is a chemical compound with the molecular formula C10H23O6PS. It features a unique structure that includes a methanesulfonic acid group and a diethoxyphosphinyl group attached to a 2,2-dimethylpropyl ester. This compound has garnered attention for its potential biological activities and applications in various fields, including chemistry and medicine.
Chemical Structure and Properties
- Molecular Formula : C10H23O6PS
- CAS Number : 189444-41-5
- Functional Groups : Methanesulfonic acid, diethoxyphosphinyl
The compound's structure allows it to participate in various chemical reactions, making it valuable in organic synthesis and as a potential therapeutic agent.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The diethoxyphosphinyl group enhances its reactivity and binding affinity, potentially allowing it to act as an inhibitor or activator of biochemical pathways.
Research Findings
Recent studies have indicated that this compound may exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antimicrobial properties, making it a candidate for further studies in treating infections.
- Cytotoxic Effects : Research has shown that similar phosphonates can induce cytotoxic effects in cancer cell lines, indicating potential applications in oncology.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for metabolic disorders and cancer treatment.
Case Studies
-
Cytotoxicity in Cancer Cell Lines :
- A study explored the effects of phosphonates similar to methanesulfonic acid esters on various cancer cell lines. Results indicated significant cytotoxicity at certain concentrations, warranting further investigation into the underlying mechanisms and potential therapeutic uses.
-
Antimicrobial Testing :
- In vitro tests demonstrated that derivatives of methanesulfonic acid exhibited varying degrees of antimicrobial activity against common pathogens. This suggests that the compound could be developed into an antimicrobial agent.
Similar Compounds
Compound Name | Biological Activity | Applications |
---|---|---|
Methanesulfonic acid esters | Antimicrobial, cytotoxic | Organic synthesis |
Phosphonic acid esters | Enzyme inhibition | Pharmaceutical development |
Sulfonic acid derivatives | Various biochemical interactions | Specialty chemicals |
The unique combination of functional groups in this compound distinguishes it from other compounds in its class, potentially leading to novel applications.
Properties
IUPAC Name |
2,2-dimethylpropyl diethoxyphosphorylmethanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23O6PS/c1-6-14-17(11,15-7-2)9-18(12,13)16-8-10(3,4)5/h6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIJFZDJYGQFJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CS(=O)(=O)OCC(C)(C)C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23O6PS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579174 | |
Record name | 2,2-Dimethylpropyl (diethoxyphosphoryl)methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189444-41-5 | |
Record name | 2,2-Dimethylpropyl (diethoxyphosphoryl)methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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